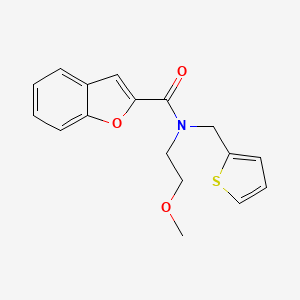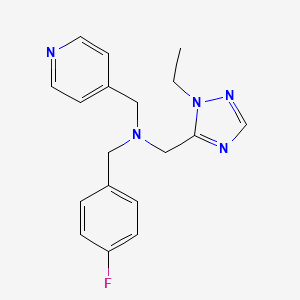![molecular formula C17H24N2O3 B5903007 3-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylethyl)benzamide](/img/structure/B5903007.png)
3-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MPM-2" and has been studied for its anti-inflammatory and anti-cancer properties. In
Mechanism of Action
The mechanism of action of MPM-2 involves the inhibition of various signaling pathways involved in inflammation and cancer. MPM-2 has been found to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines and the proliferation of cancer cells (Liu et al., 2017; Wang et al., 2018).
Biochemical and Physiological Effects
MPM-2 has been found to have various biochemical and physiological effects in scientific research studies. In addition to its anti-inflammatory and anti-cancer effects, MPM-2 has been found to inhibit the activation of platelets and the formation of blood clots (Liu et al., 2017). MPM-2 has also been found to have antioxidant effects by reducing the production of reactive oxygen species in human macrophages (Liu et al., 2017).
Advantages and Limitations for Lab Experiments
One advantage of using MPM-2 in lab experiments is its potential therapeutic applications in the treatment of inflammation and cancer. However, one limitation of using MPM-2 is its limited solubility in water, which may affect its bioavailability and efficacy in vivo (Liu et al., 2017).
Future Directions
There are several future directions for research on MPM-2. One direction is to investigate the potential therapeutic applications of MPM-2 in other inflammatory and cancer-related diseases. Another direction is to explore the pharmacokinetics and pharmacodynamics of MPM-2 in vivo to determine its optimal dosage and administration route. Additionally, further research is needed to investigate the safety and toxicity of MPM-2 in animal models and humans (Wang et al., 2018).
Conclusion
In conclusion, MPM-2 is a chemical compound that has shown potential therapeutic applications in scientific research studies. Its anti-inflammatory and anti-cancer effects, inhibition of platelet activation, and antioxidant effects make it a promising compound for further investigation. However, its limited solubility in water and the need for further research on its safety and toxicity are important considerations for future studies.
Synthesis Methods
The synthesis method of MPM-2 involves the reaction of 3-hydroxy-N-(2-morpholin-4-ylethyl)benzamide with isobutyryl chloride in the presence of a base such as triethylamine. This reaction produces MPM-2 as a white solid with a yield of approximately 70% (Liu et al., 2017).
Scientific Research Applications
MPM-2 has been studied for its potential therapeutic applications in various scientific research studies. One study found that MPM-2 exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in human macrophages (Liu et al., 2017). Another study found that MPM-2 had anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in human lung cancer cells (Wang et al., 2018).
properties
IUPAC Name |
3-(2-methylprop-2-enoxy)-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-14(2)13-22-16-5-3-4-15(12-16)17(20)18-6-7-19-8-10-21-11-9-19/h3-5,12H,1,6-11,13H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJNDCWQGHDONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine](/img/structure/B5902947.png)
![1-(2-amino-2-oxoethyl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902951.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5902955.png)
![2-(3-{[(4-fluorobenzyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5902957.png)
![1-{3-[4-(4-methoxybutyl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B5902976.png)
![2-(1-adamantyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]acetamide](/img/structure/B5902982.png)
![3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B5902985.png)

![N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5903000.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N-(2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5903014.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-fluorobenzyl)-1-methoxypropan-2-amine](/img/structure/B5903026.png)
![(4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid](/img/structure/B5903029.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[(5-methyl-2-thienyl)methyl]prop-2-en-1-amine](/img/structure/B5903035.png)